molecular formula C7H5BrClNO2 B13016530 1-Bromo-4-(chloromethyl)-2-nitrobenzene

1-Bromo-4-(chloromethyl)-2-nitrobenzene

Cat. No.: B13016530
M. Wt: 250.48 g/mol
InChI Key: ZFLKXAKEKPATLB-UHFFFAOYSA-N
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Description

1-Bromo-4-(chloromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(chloromethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-bromo-4-(chloromethyl)benzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(chloromethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The bromine atom can be involved in oxidation reactions, leading to the formation of brominated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Reduction: The primary product is 1-bromo-4-(aminomethyl)-2-nitrobenzene.

    Oxidation: Products include brominated nitrobenzene derivatives.

Scientific Research Applications

1-Bromo-4-(chloromethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(chloromethyl)-2-nitrobenzene involves its reactivity towards nucleophiles and reducing agents. The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical transformations. The bromine atom can be involved in electrophilic aromatic substitution reactions, contributing to the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-chlorobenzene: Lacks the nitro group, making it less reactive in certain types of reactions.

    1-Bromo-4-(bromomethyl)-2-nitrobenzene: Contains an additional bromine atom, which can influence its reactivity and applications.

    1-Chloro-4-(chloromethyl)-2-nitrobenzene: Substitutes bromine with chlorine, affecting its chemical properties and reactivity.

Uniqueness

1-Bromo-4-(chloromethyl)-2-nitrobenzene is unique due to the presence of both a nitro group and a chloromethyl group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions, making it valuable in synthetic organic chemistry and industrial applications.

Biological Activity

1-Bromo-4-(chloromethyl)-2-nitrobenzene is a halogenated nitro compound with potential biological activity. Its structure, characterized by the presence of both bromine and chlorine substituents along with a nitro group, suggests a range of interactions with biological systems. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C7H5BrClN2O2C_7H_5BrClN_2O_2 and a molecular weight of 239.48 g/mol. Its structure includes:

  • A nitro group (NO2-NO_2) known for its reactivity.
  • Halogen substituents (bromine and chlorine) that can influence its biological interactions.

Antimicrobial Activity

Research indicates that nitro compounds, including this compound, exhibit significant antimicrobial properties. The presence of the nitro group enhances the compound's ability to interact with microbial enzymes and cellular components.

  • Mechanism : The nitro group can undergo reduction in microbial systems, leading to the formation of reactive intermediates that interact with DNA and proteins, potentially causing cell death.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus20 μM
Escherichia coli30 μM
Pseudomonas aeruginosa25 μM

Cytotoxicity

The cytotoxic effects of this compound have been studied in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.

  • Case Study : In vitro studies demonstrated that this compound exhibits cytotoxicity against human lung carcinoma (A549) and cervical carcinoma (HeLa) cells with IC50 values around 226 μg/mL and 242.52 μg/mL respectively .

Table 2: Cytotoxicity Data

Cell LineIC50 (μg/mL)Reference
HeLa242.52
A549226

The biological activity of this compound is largely attributed to its electrophilic nature due to the nitro group. This property allows it to form covalent bonds with nucleophilic sites in biomolecules, leading to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and cytotoxic effects.
  • DNA Interaction : Reactive intermediates formed during metabolic reduction can bind to DNA, causing mutagenic effects which are significant for its potential as a chemotherapeutic agent.

Toxicological Considerations

Despite its potential therapeutic applications, this compound also poses mutagenic risks. Studies have categorized it among compounds with established mutagenicity due to its ability to induce DNA damage through reactive intermediates formed during metabolism .

Table 3: Toxicological Profile

PropertyEffectReference
MutagenicityPositive
CytotoxicityIC50 values indicate significant toxicity

Properties

IUPAC Name

1-bromo-4-(chloromethyl)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLKXAKEKPATLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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